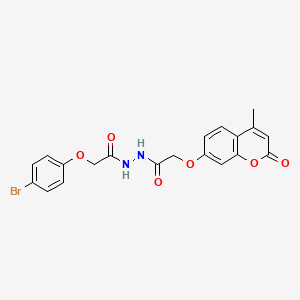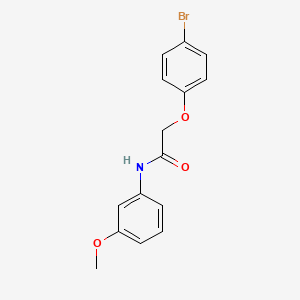
2-(4-bromophenoxy)-N'-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida es un compuesto orgánico complejo que ha generado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un grupo bromofenoxi, una parte cromanilo y un enlace acetohidrazida, lo que lo convierte en un candidato versátil para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida normalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del intermedio bromofenoxi: Este paso implica la reacción del 4-bromofenol con un agente halogenante adecuado en condiciones controladas.
Síntesis del intermedio cromanilo: La parte cromanilo se sintetiza mediante una serie de reacciones que involucran la 4-metilcumarina y reactivos adecuados.
Acoplamiento de intermedios: El paso final implica el acoplamiento de los intermedios bromofenoxi y cromanilo con acetohidrazida en condiciones específicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de bromo en el grupo bromofenoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de los óxidos o quinonas correspondientes.
Reducción: Formación de derivados reducidos con grupos funcionales alterados.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial efecto terapéutico y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida
- 2-(4-fluorofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida
- 2-(4-yodofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida
Singularidad
La singularidad de 2-(4-bromofenoxi)-N’-(2-((4-metil-2-oxo-2H-croman-7-il)oxi)acetil)acetohidrazida radica en su combinación específica de grupos funcionales, lo que le confiere una reactividad química y una actividad biológica distintas. En comparación con sus análogos, el átomo de bromo en el grupo bromofenoxi puede influir en las propiedades electrónicas y la reactividad del compuesto, convirtiéndolo en un candidato valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H17BrN2O6 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N'-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]acetohydrazide |
InChI |
InChI=1S/C20H17BrN2O6/c1-12-8-20(26)29-17-9-15(6-7-16(12)17)28-11-19(25)23-22-18(24)10-27-14-4-2-13(21)3-5-14/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
DQKCSIMOVIFDID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11700703.png)




![Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11700731.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide](/img/structure/B11700752.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11700763.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11700768.png)
![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
